molecular formula C17H28O B8275229 3-Undecylphenol CAS No. 20056-72-8

3-Undecylphenol

Cat. No.: B8275229
CAS No.: 20056-72-8
M. Wt: 248.4 g/mol
InChI Key: HWIKMSXIILZULT-UHFFFAOYSA-N
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Description

3-Undecylphenol is a phenolic compound characterized by a phenol ring substituted with an 11-carbon alkyl chain at the 3-position. It is naturally occurring and has been isolated from diverse sources, including:

  • Knema species (Myristicaceae), such as Knema hookeriana and Knema glomerata, where it exhibits antinematodal and cytotoxic activities .
  • Marine brown algae (e.g., Caulocystis cephalornithos and Sargassum decipiens), identified via HPLC-NMR and HPLC-MS .
  • Ginkgo biloba leaves, both extant and fossilized, alongside other alkylphenols like 3-tridecylphenol .

Its biological activities include:

  • Cytotoxicity against cancer cell lines (e.g., KB, MCF-7, NCI-H187) with IC50 values of 28–48 µg/mL .
  • Antinematodal activity against Bursaphelenchus xylophilus (pine wood nematode) at a minimum effective dose (MED) of 4.5 µg/cotton ball .

Properties

CAS No.

20056-72-8

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

3-undecylphenol

InChI

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-14-17(18)15-16/h11,13-15,18H,2-10,12H2,1H3

InChI Key

HWIKMSXIILZULT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=CC(=CC=C1)O

Canonical SMILES

CCCCCCCCCCCC1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylphenols with Varying Chain Lengths or Substituents

3-Tridecylphenol and 3-Pentadecylphenol
  • Structure: Phenol with C13 and C15 alkyl chains, respectively.
  • Source: Co-occur with 3-undecylphenol in Ginkgo biloba leaves .
3-(12'-Phenyldodecyl)phenol (Compound 38)
  • Structure: Phenol with a 12-carbon chain terminating in a phenyl group.
  • Source : Knema globularia roots .
  • Activity : Inactive against KB and MCF-7 cell lines but weakly cytotoxic against NCI-H187 (IC50 25.6 µg/mL) .
  • Comparison: The phenyl terminus reduces cytotoxicity compared to this compound, highlighting the importance of alkyl chain hydrophobicity in bioactivity.
3-(8Z-Tridecenyl)-phenol
  • Structure: Phenol with a 13-carbon chain containing a cis double bond at position 6.
  • Source : Knema hookeriana .
  • Activity: Antinematodal MED of 20 µg/cotton ball, 4.4× less potent than this compound .
  • Comparison : The unsaturated chain may reduce membrane penetration efficiency compared to saturated alkyl chains.

Phenolic Derivatives with Functional Groups

Undecylsalicylic Acid (Compound 2)
  • Structure : Salicylic acid (carboxyl group at C2) with a C11 alkyl chain at C5.
  • Source : Marine algae Caulocystis cephalornithos .
  • Comparison: The carboxyl group increases polarity, leading to earlier HPLC elution (Rt = 2.29 min) vs. This compound (Rt = 2.44 min) . Bioactivity data is lacking, but structural differences suggest divergent targets.
5-Undecylresorcinol (Compound 4)
  • Structure: Resorcinol (two hydroxyl groups at C1 and C3) with a C11 alkyl chain at C5.
  • Source : Marine algae Sargassum decipiens .
  • Comparison: Additional hydroxyl groups enhance polarity, delaying HPLC elution (Rt = 7.87 min) . Resorcinol derivatives are known for antimicrobial activity, though this remains unconfirmed for 5-undecylresorcinol.

Structural-Activity Relationship (SAR) Insights

  • Chain Saturation: Unsaturated chains (e.g., 3-(8Z-tridecenyl)-phenol) may disrupt membrane interactions, reducing antinematodal potency compared to saturated analogs .
  • Functional Groups: Carboxyl (undecylsalicylic acid) or additional hydroxyl (5-undecylresorcinol) groups alter polarity and likely biological targets.

Comparative Data Table

Compound Structure Source Key Activity (IC50 or MED) Reference
This compound Phenol + C11 alkyl Knema spp., Marine algae, Ginkgo Cytotoxicity: 28–48 µg/mL ; Antinematodal: 4.5 µg/bl.
3-Tridecylphenol Phenol + C13 alkyl Ginkgo biloba Not reported
3-(12'-Phenyldodecyl)phenol Phenol + C12-phenylalkyl Knema globularia Cytotoxicity: 25.6 µg/mL (NCI-H187)
3-(8Z-Tridecenyl)-phenol Phenol + C13 unsaturated alkyl Knema hookeriana Antinematodal: 20 µg/bl.
Undecylsalicylic Acid Salicylic acid + C6-C11 alkyl Marine algae Not reported

Ecological and Chemotaxonomic Significance

  • Biodiversity: this compound and its analogs are distributed across terrestrial (Knema), marine (algae), and ancient (Ginkgo) species, suggesting evolutionary conservation of alkylphenol biosynthesis .
  • Analytical Challenges: Dereplication via HPLC-MS/NMR is critical to distinguish analogs like this compound from undecylsalicylic acid, which share marine algal sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Undecylphenol
Reactant of Route 2
Reactant of Route 2
3-Undecylphenol

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